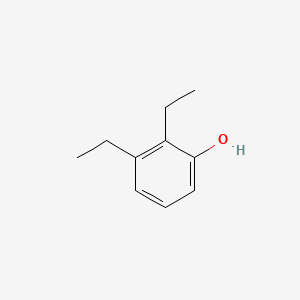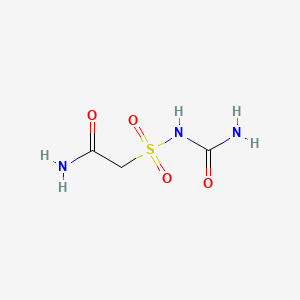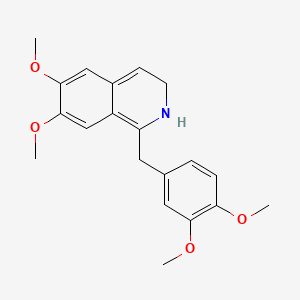
2,3-Diethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethylphenol is an organic compound with the molecular formula C10H14O. It is a type of phenol where two ethyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with ethyl halides in the presence of a base. Another method includes the Friedel-Crafts alkylation of benzene with ethyl chloride, followed by hydroxylation.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts alkylation is common. The reaction conditions typically involve controlled temperatures and pressures to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethyl-substituted cyclohexanols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,3-Diethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of resins, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diethylphenol involves its interaction with various molecular targets. As a phenolic compound, it can form hydrogen bonds and interact with enzymes and proteins. Its effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
- 2,5-Diethylphenol
- 3,5-Diethylphenol
- 2,3-Dimethylphenol
Comparison: 2,3-Diethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 2,5-Diethylphenol and 3,5-Diethylphenol, it has different steric and electronic effects, leading to variations in its reactivity and applications. 2,3-Dimethylphenol, on the other hand, has methyl groups instead of ethyl groups, which affects its boiling point, solubility, and other physical properties.
Properties
CAS No. |
66142-71-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,3-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
RLEWTHFVGOXXTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)








![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)



